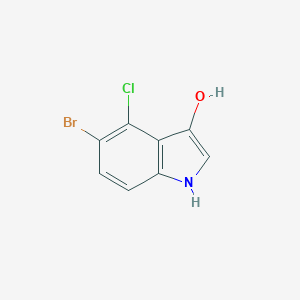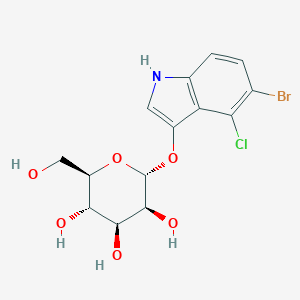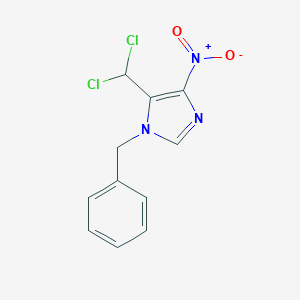
2,5-Dibromo-3-hexylthiophene
Vue d'ensemble
Description
2,5-Dibromo-3-hexylthiophene is a 2,5 coupled conductive polymer with a conjugated polythiophene-based system, which has a controllable band gap . It is used as a conducting polymer precursor .
Synthesis Analysis
The compound can be synthesized via a palladium-catalyzed Suzuki cross-coupling reaction. This method involves the reaction of 2,5-dibromo-3-hexylthiophene with several arylboronic acids to synthesize corresponding thiophene derivatives under controlled and optimal reaction conditions .Molecular Structure Analysis
The molecular formula of 2,5-Dibromo-3-hexylthiophene is C10H14Br2S. It has an average mass of 326.091 Da and a monoisotopic mass of 323.918274 Da .Chemical Reactions Analysis
2,5-Dibromo-3-hexylthiophene undergoes Suzuki cross-coupling reactions. For instance, it reacts with arylboronic acids to form corresponding thiophene derivatives . It also polymerizes by debromination with magnesium catalyzed by nickel compounds to form poly (2,5-thienylene) .Physical And Chemical Properties Analysis
2,5-Dibromo-3-hexylthiophene has a density of 1.6±0.1 g/cm3, a boiling point of 317.2±37.0 °C at 760 mmHg, and a flash point of 145.6±26.5 °C. Its refractive index is 1.562, and it has a molar refractivity of 68.1±0.3 cm3 . It also has a refractive index n20/D of 1.557 (lit.) and a density of 1.521 g/mL at 25 °C (lit.) .Applications De Recherche Scientifique
Organic Electronics
2,5-Dibromo-3-hexylthiophene: is a valuable monomer in the field of organic electronics. It is used to synthesize regioregular-P3HT-regiosymmetric-P3HT , a diblock polymer, which has applications in organic electronic devices due to its conducting properties .
Photocatalytic Applications
This compound is also instrumental in the synthesis of P3HT (poly(3-hexylthiophene)), which shows potential for photocatalytic applications. This could lead to advancements in the development of new materials for solar energy conversion .
Medicinal Chemistry
Derivatives of 2,5-Dibromo-3-hexylthiophene have been synthesized and studied for their pharmacological aspects. These derivatives exhibit a range of activities, including haemolytic , anti-thrombolytic , and biofilm inhibition activities, suggesting potential medicinal applications .
Anti-Tumor Activity
Some specific derivatives of 2,5-Dibromo-3-hexylthiophene have shown promising anti-tumor activity . For instance, certain compounds have demonstrated significant efficacy against 4T1 and MCF-7 cells, which are models for breast cancer research .
Biofilm Inhibition
The ability to inhibit biofilms is crucial in combating bacterial infections, especially those resistant to antibiotics. Derivatives of 2,5-Dibromo-3-hexylthiophene have shown excellent biofilm inhibition activity, which could be beneficial in developing new antibacterial treatments .
Anti-Thrombolytic Properties
The anti-thrombolytic activity of 2,5-Dibromo-3-hexylthiophene derivatives is another area of interest. This property is important for the development of treatments for thrombosis, a condition characterized by blood clots .
Hemolysis Assay
In hemolysis assays, some derivatives of 2,5-Dibromo-3-hexylthiophene have shown the ability to cause the rupture of red blood cells. This activity is significant for understanding the compound’s interaction with biological membranes and could lead to the development of new diagnostic tools .
Synthesis of Soluble Oligothiophenes
2,5-Dibromo-3-hexylthiophene: serves as a starting reagent for the synthesis of soluble oligothiophenes, which are important for creating materials with specific electronic properties .
Mécanisme D'action
Target of Action
2,5-Dibromo-3-hexylthiophene is primarily used as a monomer in the synthesis of conductive polymers . Its primary targets are the arylboronic acids with which it reacts to form corresponding thiophene derivatives .
Mode of Action
The compound interacts with its targets through a palladium-catalyzed Suzuki cross-coupling reaction . This reaction involves the coupling of 2,5-dibromo-3-hexylthiophene with various arylboronic acids under controlled and optimal reaction conditions . The different substituents present on arylboronic acids significantly influence the overall properties of the resulting products .
Biochemical Pathways
The compound is involved in the synthesis of regioregular-P3HT-regiosymmetric-P3HT, a diblock polymer used in organic electronics . It also participates in the synthesis of P3HT, which has potential applications in photocatalysis . The compound’s role in these pathways contributes to the development of materials with controllable band gaps .
Result of Action
The action of 2,5-Dibromo-3-hexylthiophene results in the formation of new thiophene derivatives with varying properties depending on the substituents present on the arylboronic acids . Some of these derivatives have shown potentially good properties in haemolytic, biofilm inhibition, and anti-thrombolytic activities .
Action Environment
The action, efficacy, and stability of 2,5-Dibromo-3-hexylthiophene are influenced by various environmental factors. For instance, the reaction conditions, such as temperature and the presence of a catalyst, play a crucial role in the Suzuki cross-coupling reaction . Additionally, the nature of the arylboronic acids used in the reaction can significantly affect the properties of the resulting thiophene derivatives .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2,5-dibromo-3-hexylthiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14Br2S/c1-2-3-4-5-6-8-7-9(11)13-10(8)12/h7H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSYFIAVPXHGRSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1=C(SC(=C1)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14Br2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
156074-98-5 | |
| Record name | Thiophene, 2,5-dibromo-3-hexyl-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=156074-98-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID50888890 | |
| Record name | Thiophene, 2,5-dibromo-3-hexyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50888890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dibromo-3-hexylthiophene | |
CAS RN |
116971-11-0, 156074-98-5 | |
| Record name | 2,5-Dibromo-3-hexylthiophene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=116971-11-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Thiophene, 2,5-dibromo-3-hexyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116971110 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Thiophene, 2,5-dibromo-3-hexyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Thiophene, 2,5-dibromo-3-hexyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50888890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,5-Dibromo-3-hexylthiophene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Poly(3-hexylthiophene-2,5-diyl) regioregular | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzene, 1-butyl-4-[(4-ethylphenyl)ethynyl]-](/img/structure/B54055.png)

![Methyl 3-[8,13-bis(2,2-difluoroethenyl)-18-(3-methoxy-3-oxopropyl)-3,7,12,17-tetramethyl-22,23-dihydroporphyrin-2-yl]propanoate](/img/structure/B54057.png)


![4-Methylhexahydrocyclopenta[e][1,3]oxazin-2(3H)-one](/img/structure/B54064.png)
![(7R,8R)-7-(5,6-dichlorobenzimidazol-1-yl)-5a,7,8,8a-tetrahydro-5H-furo[3,2-e][1,4,2,3]dioxathiaphosphepine-5,8-diol](/img/structure/B54066.png)


![1-methyl-6,7-dihydro-5H-cyclopenta[c]pyridine](/img/structure/B54078.png)



